3-Ethylindol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-1H-indol-4-ol |
InChI |
InChI=1S/C10H11NO/c1-2-7-6-11-8-4-3-5-9(12)10(7)8/h3-6,11-12H,2H2,1H3 |
InChI Key |
PQVXMLVQIIFESF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Contextualization and Significance of 3 Ethylindol 4 Ol Within Indole Chemistry Research
Overview of Indole (B1671886) Scaffold Prominence in Chemical and Biochemical Sciences
The indole scaffold, a bicyclic aromatic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a foundational element in a multitude of natural and synthetic compounds. Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, makes it a versatile pharmacophore—a molecular framework responsible for a drug's pharmacological activity. This versatility has established the indole nucleus as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.
The prominence of the indole scaffold is evident in its widespread occurrence in nature and its presence in numerous clinically approved pharmaceuticals. Many alkaloids, which are naturally occurring compounds with significant physiological effects, feature an indole core. A prime example is the essential amino acid tryptophan, which serves as a biochemical precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin.
In the realm of synthetic chemistry, the indole scaffold is a key building block for the development of new therapeutic agents. Its structure allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. This has led to the development of a diverse array of indole-containing drugs with applications across numerous therapeutic areas, including but not limited to:
Oncology: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Inflammation: Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, and inflammation. scribd.com
Neurology: Sumatriptan, a medication used to treat migraine and cluster headaches. mdpi.com
Infectious Diseases: Delavirdine, an antiviral drug used in the treatment of HIV. mdpi.com
The continued interest in indole derivatives stems from their proven success in drug discovery and their potential to address a wide range of healthcare challenges. researchgate.net
Rationale for Academic Research on Indole-4-ol and 3-Substituted Indole Systems
Academic research often focuses on specific classes of indole derivatives to explore novel structure-activity relationships (SAR) and develop new synthetic methodologies. The indole-4-ol and 3-substituted indole systems are two such areas that have garnered significant academic attention for distinct, yet complementary, reasons.
3-Substituted Indole Systems:
The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. This inherent reactivity makes it a prime target for chemical modification. rsc.org Research into 3-substituted indoles is driven by the understanding that the nature of the substituent at this position can dramatically influence the compound's biological activity. researchgate.netmdpi.com By introducing a wide variety of functional groups—ranging from simple alkyl chains to more complex moieties—researchers can create vast libraries of compounds for biological screening. rsc.org This strategic modification at the C3 position is a cornerstone of modern drug design, allowing for the modulation of a compound's interaction with enzymes, receptors, and other biological targets. rsc.org The academic pursuit of novel synthetic methods to access 3-substituted indoles is therefore crucial for expanding the chemical space available for drug discovery. rsc.orgsemanticscholar.org
Indole-4-ol Systems:
The introduction of a hydroxyl group at the C4 position of the indole ring, creating an indole-4-ol (or 4-hydroxyindole), imparts unique chemical properties and biological significance to the molecule. The 4-hydroxyindole (B18505) moiety is a key structural feature in a number of biologically active natural products and synthetic compounds. wikipedia.orgnih.gov For example, psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound, features this core structure. wikipedia.org The academic interest in 4-hydroxyindoles is fueled by several factors:
Synthetic Challenges: The synthesis of 4-substituted indoles, including 4-hydroxyindoles, can be challenging due to the lower nucleophilicity of the C4 position compared to other positions on the indole ring. purdue.edu This has spurred the development of novel and efficient synthetic strategies to access this important scaffold. purdue.educhemicalbook.com
Biological Activity: The hydroxyl group at the C4 position can participate in hydrogen bonding, which can be critical for binding to biological targets. Research has shown that 4-hydroxyindole derivatives can act as potent inhibitors of processes like amyloid fibril formation, which is implicated in neurodegenerative diseases.
Precursor for Complex Molecules: 4-Hydroxyindole serves as a vital intermediate in the synthesis of more complex molecules, most notably psilocin and its prodrug psilocybin. researchgate.netdiva-portal.orgnih.govjlu.edu.cn
The combination of a 3-substituted group and a 4-hydroxyl group, as seen in the 3-Ethylindol-4-ol motif, represents a confluence of these two important areas of indole research. This specific substitution pattern offers the potential for novel biological activities and presents interesting synthetic challenges, making it a compelling area for academic investigation.
Historical and Contemporary Academic Interest in this compound Structural Motif and Related Derivatives
While specific academic literature focusing exclusively on this compound is limited, significant research has been dedicated to its core structural components: the 4-hydroxyindole nucleus and the introduction of alkyl chains at the C3 position. The academic interest in this structural motif can be understood by examining the research on closely related and highly significant derivatives, particularly the natural product psilocin.
Synthesis of the 4-Hydroxyindole Core:
Historically, the synthesis of the 4-hydroxyindole scaffold has been a subject of considerable academic effort due to its utility as a building block. chemicalbook.comjlu.edu.cn Various synthetic routes have been developed, each with its own advantages and limitations. One classic approach involves the multi-step conversion of 6-nitrosalicylaldehyde. chemicalbook.com More contemporary methods focus on efficiency and yield, such as a two-step process involving the palladium-catalyzed cross-coupling of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by a cyclization step. chemicalbook.com The development of these synthetic pathways is crucial as 4-hydroxyindole is the primary starting material for many targeted derivatives. diva-portal.orgnih.gov
Functionalization at the C3 Position and the Psilocin Example:
The most prominent example of a biologically active 3-alkyl-substituted 4-hydroxyindole derivative is psilocin, or 4-hydroxy-N,N-dimethyltryptamine. wikipedia.org Psilocin has a 2-(dimethylamino)ethyl group at the C3 position. Its synthesis from 4-hydroxyindole is a well-established process in academic and pharmaceutical research, illustrating the methods used to functionalize the C3 position of the 4-hydroxyindole core. wikipedia.orgdiva-portal.org
A common synthetic route, known as the Speeter–Anthony tryptamine (B22526) synthesis, involves the following key steps:
Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxyindole is often protected, for instance by acylation, to prevent it from reacting in subsequent steps. diva-portal.org
Introduction of the Side Chain: The protected 4-hydroxyindole is reacted with oxalyl chloride in a Friedel-Crafts acylation at the C3 position. wikipedia.orgdiva-portal.org
Amine Addition: The resulting intermediate is then reacted with an amine (in the case of psilocin, dimethylamine) to form an indole-3-yl-glyoxamide. wikipedia.orgdiva-portal.org
Reduction: The final step involves the reduction of the amide and ketone functionalities, typically using a powerful reducing agent like lithium aluminum hydride, to yield the final 3-alkylamino-substituted 4-hydroxyindole. wikipedia.org
The extensive research into the synthesis of psilocin highlights the academic interest in the 3-alkyl-4-hydroxyindole structural motif. diva-portal.org While the side chain in psilocin is a dimethylaminoethyl group, the synthetic principles are applicable to the introduction of other alkyl groups, such as the ethyl group in this compound.
Contemporary Research and Applications:
Current academic interest in the 4-hydroxyindole motif extends beyond psychedelic compounds. The scaffold is being investigated for a range of other potential therapeutic applications. For example, 4-hydroxyindole itself has been identified as a potent inhibitor of amyloid fibril formation, suggesting its potential in the development of treatments for Alzheimer's disease. Furthermore, the 4-hydroxyindole core is explored in the synthesis of novel compounds for applications in areas such as cancer and viral therapies. nih.gov The biocatalytic production of psilocybin and its derivatives from 4-hydroxyindole is also an active area of research, aiming to develop more efficient and environmentally friendly manufacturing processes. researchgate.net
Advanced Synthetic Methodologies for 3 Ethylindol 4 Ol and Analogues
Strategies for Indole (B1671886) Core Construction with C4-Oxygenation
The formation of the indole nucleus bearing a hydroxyl group at the C4 position is a key challenge that has been addressed through various synthetic routes.
Classical Indole Synthesis Approaches for 4-Hydroxylated Indoles (e.g., Fischer Indole Synthesis adaptations)
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely used method for indole ring formation. chim.itresearchgate.net The classical approach involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. chim.itresearchgate.net For the synthesis of 4-hydroxylated indoles, this method is adapted by using a phenylhydrazine with a hydroxyl or a protected hydroxyl group at the meta-position.
A common precursor for this synthesis is 3-methoxyphenylhydrazine. The reaction of 3-methoxyphenylhydrazine with an appropriate carbonyl compound, such as a pyruvate (B1213749) derivative, followed by cyclization under acidic conditions, typically yields a mixture of 4-methoxy and 6-methoxyindoles. The methoxy (B1213986) group can then be cleaved to afford the corresponding hydroxylated indoles. However, a significant challenge in this approach is controlling the regioselectivity of the cyclization, as the reaction can proceed to either of the two positions ortho to the hydrazine (B178648) moiety on the benzene (B151609) ring. Studies have shown that the cyclization of m-substituted phenylhydrazones often leads to a mixture of 4- and 6-substituted indoles.
Another classical approach is the Bischler-Möhlau indole synthesis, which involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. nih.gov In the context of 4-hydroxyindoles, the use of m-aminophenol as the aniline component can lead to the formation of both 4-hydroxy and 6-hydroxyindole (B149900) isomers. chemrxiv.orgnih.gov While historically plagued by harsh reaction conditions and low yields, modern modifications have improved its utility. chemrxiv.orgnih.gov
Table 1: Classical Synthesis Approaches for 4-Hydroxylated Indole Core
| Method | Precursors | Key Features | Challenges |
| Fischer Indole Synthesis | 3-Alkoxy/Hydroxyphenylhydrazine + Carbonyl Compound | Well-established, versatile | Regioselectivity issues (formation of 4- and 6-isomers) |
| Bischler-Möhlau Synthesis | m-Aminophenol + α-Halo-ketone | Direct route to hydroxyindoles | Harsh conditions, potential for low yields and isomer mixtures |
Contemporary Methods for Indole-4-ol Synthesis (e.g., from dihydroindolones, other precursors)
Modern synthetic chemistry has introduced novel and often more efficient methods for constructing the 4-hydroxyindole (B18505) scaffold, overcoming some of the limitations of classical approaches.
One notable contemporary method involves the synthesis from 1,3-cyclohexanedione (B196179) and 2-aminoethanol. This approach, detailed in a patent, describes the reaction of these precursors to form an enamine, which is subsequently converted to 4-hydroxyindole in the presence of a metal catalyst with dehydrogenation activity, such as a supported palladium or nickel catalyst. chim.it This method is advantageous due to its shorter reaction sequence and avoidance of high-temperature pressure reactions. chim.it
Targeted C3-Functionalization with Ethyl Moiety Precursors
Once the 4-hydroxyindole core is established, the next critical step is the introduction of an ethyl group at the C3 position. The C3 position of the indole ring is the most nucleophilic and thus the most common site for electrophilic substitution.
Direct C–H Functionalization Strategies for Indoles at C3 Position
Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole nucleus, avoiding the need for pre-functionalized starting materials. rsc.org
Transition metal catalysis has been extensively explored for the C3-alkylation of indoles. Catalysts based on palladium, rhodium, and other precious metals can facilitate the direct coupling of indoles with various alkylating agents. rsc.orgresearchgate.netrsc.org
For the introduction of an ethyl group, alcohols such as ethanol (B145695) can be used as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netresearchgate.net In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the indole. The catalyst then returns the hydrogen to reduce the resulting intermediate, yielding the C3-alkylated indole and regenerating the catalyst. While specific examples of C3-ethylation of 4-hydroxyindole using this method are not abundant in the literature, the general principle is well-established for a variety of substituted indoles.
Organocatalysis provides a metal-free alternative for the C3-functionalization of indoles. Chiral amines and Brønsted acids are common organocatalysts that can activate electrophiles for reaction with the nucleophilic indole ring. beilstein-journals.orgchemrxiv.org
The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution that can be rendered asymmetric and more environmentally benign through organocatalysis. beilstein-journals.orgmetu.edu.tr The reaction of indoles with α,β-unsaturated aldehydes or ketones, precursors to an ethyl group upon reduction, can be effectively promoted by chiral secondary amines, such as those derived from proline. researchgate.net These catalysts form a transient iminium ion with the electrophile, lowering its LUMO and facilitating the attack by the indole. researchgate.net While the direct ethylation of 4-hydroxyindole using simple ethylating agents under organocatalytic conditions is not extensively documented, the reactivity of electron-rich indoles in such transformations is well-established.
A noteworthy metal-free approach for the C3-alkylation of a range of substituted indoles, including 4-hydroxyindole, involves the use of a cesium carbonate (Cs2CO3) and Oxone® system with alcohols as the alkylating agents. chemrxiv.orgrsc.org This method proceeds via a hydrogen autotransfer-type mechanism and has been shown to be effective for C4–C7 functionalized indoles. chemrxiv.orgrsc.org
Table 2: Direct C-H Functionalization Strategies for C3-Alkylation of Indoles
| Method | Catalyst Type | Alkylating Agent Precursor | Key Features |
| Transition Metal-Catalyzed C-H Alkylation | Palladium, Rhodium, Gold | Alcohols (e.g., ethanol), Alkenes, Alkyl halides | High efficiency, broad scope, "borrowing hydrogen" mechanism with alcohols |
| Organocatalyzed Friedel-Crafts Alkylation | Chiral Amines, Brønsted Acids | α,β-Unsaturated carbonyls | Metal-free, potential for enantioselectivity |
| Metal-Free Hydrogen Autotransfer | Cs2CO3/Oxone® | Alcohols (e.g., ethanol) | Mild conditions, applicable to functionalized indoles including 4-hydroxyindole |
Metal-Free Approaches to C3-Alkylation
In recent years, a significant shift towards sustainable and cost-effective chemistry has spurred the development of metal-free C-H functionalization methods. researchgate.net For the C3-alkylation of indoles, these approaches offer alternatives to traditional transition-metal-catalyzed reactions, often reducing environmental impact and simplifying purification processes. researchgate.net
One notable strategy involves the use of a B(C6F5)3 catalyst with amine-derived alkylating agents. acs.orgnih.gov This method leverages the ability of the borane (B79455) to mediate the heterolytic cleavage of α-nitrogen C–H bonds, forming an iminium-borohydride ion pair. acs.org The iminium ion then acts as the electrophile for the nucleophilic indole, resulting in C3-alkylation. acs.org This approach is distinguished by its broad scope, accommodating various indole substrates, including those with 1- and 2-substitutions, and its exceptional chemoselectivity, which prevents common side reactions like N-alkylation or the formation of bis(indolyl)methanes. nih.gov
Another prominent metal-free method is a hydrogen autotransfer-type reaction mediated by cesium carbonate (Cs2CO3) and Oxone®. chemrxiv.orgelsevierpure.com This process facilitates the direct C3-alkylation of indoles using readily available alcohols. chemrxiv.orgchemrxiv.org The reaction mechanism is thought to involve an initial oxidation of the alcohol to an aldehyde, which then condenses with the indole. elsevierpure.com A subsequent reduction, where another molecule of the alcohol acts as a hydride donor, yields the C3-alkylated product. elsevierpure.comchemrxiv.org This methodology is applicable to a variety of functionalized indoles and electron-deficient heterocycles, making it valuable for late-stage functionalization in drug discovery. researchgate.netchemrxiv.org
| Method | Catalyst/Promoter | Alkylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Borane Catalysis | B(C6F5)3 | Amine-based reagents | High chemoselectivity; avoids N-alkylation; broad indole scope. | acs.orgnih.gov |
| Hydrogen Autotransfer | Cs2CO3/Oxone® | Alcohols | Metal-free; good for late-stage functionalization; uses readily available reagents. | chemrxiv.orgchemrxiv.org |
Reductive Methods for Introduction of C3-Ethyl Group (e.g., from 3-acetylindole (B1664109), 3-hydroxymethylindole)
The introduction of a C3-ethyl group can be effectively achieved through the reduction of corresponding C3-functionalized precursors, most commonly 3-acetylindoles. The synthesis of 3-acetylindole itself is well-established, often accomplished via Friedel-Crafts acylation of indole or its N-protected derivatives with reagents like acetyl chloride or acetic anhydride. chemijournal.com Catalysts such as indium trichloride (B1173362) or aluminum chloride are frequently employed to facilitate this reaction. chemijournal.com
Once the 3-acetylindole precursor is obtained, standard reduction methodologies can be applied to convert the acetyl group into an ethyl group. Classic methods include the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). A milder and often preferred method is the hydrogenation of the precursor. For instance, the hydrogenation of 1-hydroxymethyl-3-acetylindole over a Raney Nickel catalyst in ethanol has been shown to produce 3-acetylindole, which can be further reduced to the 3-ethyl derivative. chemijournal.com These reductive strategies provide a reliable and straightforward pathway to the C3-ethyl indole core.
| Precursor | Reducing Agent/Method | Product | Reference |
|---|---|---|---|
| 3-Acetylindole | Hydrazine/KOH (Wolff-Kishner) | 3-Ethylindole | Standard Method |
| 3-Acetylindole | Zn(Hg)/HCl (Clemmensen) | 3-Ethylindole | Standard Method |
| 1-Hydroxymethyl-3-acetylindole | Raney Ni, H2 | 3-Ethylindole (via 3-acetylindole) | chemijournal.com |
Multicomponent Reactions (MCRs) for C3-Substituted Indoles
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org This approach enhances efficiency and atom economy. Several MCRs have been developed for the synthesis of C3-substituted indoles.
One example is a three-component condensation of indoles, aldehydes, and pyrazol-5-amine, promoted by ceric ammonium (B1175870) nitrate, to yield 3-substituted indoles. rsc.org Another sophisticated approach is based on the Ugi-tetrazole four-component reaction (UT-4CR). nih.gov This method involves the reaction of anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) (TMSN3), followed by an acidic ring closure to form highly substituted indoles. nih.gov The scope of this reaction is notably broad, tolerating a wide range of substituents on both the aniline and isocyanide components. nih.gov
The Petasis boronic acid-Mannich reaction is another versatile MCR where indoles can act as the amine component. acs.org This reaction between an indole, an aldehyde (like ethyl glyoxylate), and a boronic acid provides a direct route to α-(N-substituted indole)carboxylic acids, forming two new carbon-carbon bonds in the process. acs.org
| Reaction Name | Components | Resulting Structure | Reference |
|---|---|---|---|
| CAN-promoted Condensation | Indole, Aldehyde, Pyrazol-5-amine | 3-(Amino-aryl-methyl)indoles | rsc.org |
| Ugi-Tetrazole Reaction | Aniline, Isocyanide, Aldehyde, TMSN3 | 2-Tetrazolo substituted indoles | nih.gov |
| Petasis Boronic Acid-Mannich | Indole, Aldehyde, Boronic Acid | α-(N-substituted indole)carboxylic acids | acs.org |
Regioselective Functional Group Interconversions and Derivatization
Hydroxyl Group Protection and Deprotection Strategies
In the synthesis of complex molecules like 3-ethylindol-4-ol, the protection and deprotection of the hydroxyl group are critical steps to prevent unwanted side reactions. zmsilane.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. highfine.com
Silyl (B83357) Ethers: Silyl ethers are among the most common protecting groups for hydroxyls due to their ease of introduction, stability, and selective removal. highfine.com Common examples include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and tert-butyldiphenylsilyl (TBDPS). highfine.com They are typically stable under basic and neutral conditions but can be cleaved using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under acidic conditions. zmsilane.comnih.gov The steric bulk of the silyl group can be tuned for selective protection of different hydroxyl groups within a molecule. highfine.com
Alkyl Ethers: Benzyl (B1604629) (Bn) and p-methoxybenzyl (PMB) ethers are robust protecting groups, stable to a wide range of non-reductive conditions. highfine.com They are typically introduced using the corresponding benzyl halide under basic conditions. Deprotection is commonly achieved via catalytic hydrogenation (e.g., Pd/C, H2), which cleaves the benzyl group without affecting many other functionalities. highfine.com
Acetals: Protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are acetals that are stable under basic conditions but sensitive to acid. highfine.com This differential stability allows for their selective removal in the presence of other acid-labile or base-labile groups. highfine.com
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | TBAF; or mild acid (e.g., AcOH) | highfine.com |
| Benzyl | Bn | Bn-Br, NaH | H2, Pd/C (Hydrogenolysis) | highfine.com |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ or CAN; Hydrogenolysis | highfine.comnih.gov |
| Tetrahydropyranyl | THP | DHP, p-TsOH (acid catalyst) | Aqueous acid (e.g., HCl, AcOH) | highfine.comnih.gov |
Further Functionalization of the Ethyl Side Chain or Indole Ring
Once the core structure of this compound is assembled, further derivatization can be explored to create a library of analogues. The indole ring itself offers multiple sites for functionalization. While the C3 position is the most nucleophilic, modern C-H activation techniques allow for regioselective substitution at other positions. bohrium.com
Indole Ring Functionalization:
C2-Position: Directed C-H activation can be used to introduce substituents at the C2 position. For example, a carbonyl group at C3 can direct a palladium catalyst to arylate the C2 position. nih.gov
Benzene Ring (C4-C7): Functionalization of the benzene portion of the indole is more challenging due to its lower reactivity compared to the pyrrole (B145914) ring. globethesis.comresearchgate.net However, directing group strategies have enabled regioselective C-H functionalization at C4, C6, and C7. globethesis.com For instance, a removable pivaloyl directing group at C3 can facilitate the C4-arylation of indoles using a palladium catalyst. globethesis.com Similarly, specific directing groups on the indole nitrogen can enable C7-boronation, opening a pathway for further cross-coupling reactions at that position. acs.org
Ethyl Side Chain Functionalization: The ethyl side chain at the C3 position can also be modified. Arenesulfonyl indoles, which can be generated from the reaction of indoles with α-amidoalkylaryl sulfones, can serve as versatile precursors. nih.gov These intermediates can react with various nucleophiles, such as allyltin (B8295985) reagents or enol ethers in the presence of a Lewis acid, to introduce more complex functionalized side chains at the C3 position. nih.gov This allows for the extension and diversification of the simple ethyl group into more elaborate structures. nih.gov
Mechanistic Organic Chemistry and Reactivity Profiles of 3 Ethylindol 4 Ol Systems
Electrophilic Aromatic Substitution Patterns on Indole-4-ol Scaffolds
The indole (B1671886) nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents on the indole ring. In the case of 3-Ethylindol-4-ol, the C3 position, which is typically the most nucleophilic site in unsubstituted indoles, is blocked by an ethyl group. Consequently, electrophilic attack is directed to other positions on the indole scaffold.
The C4-hydroxyl group is a strongly activating, ortho-, para-directing group. This directing effect, coupled with the inherent reactivity of the indole ring, channels incoming electrophiles primarily to the C5 and C7 positions. The C3-ethyl group, while primarily a weak activating group through hyperconjugation, also exerts a steric influence that can disfavor substitution at the adjacent C2 position.
Several key electrophilic substitution reactions are pertinent to the this compound scaffold:
Mannich Reaction: This reaction introduces an aminomethyl group onto the indole ring. For 3-substituted indoles, the Mannich reaction typically occurs at the C2 position if it is unsubstituted. However, the steric bulk of the C3-ethyl group in this compound might hinder this, making substitution at the C5 or C7 position, activated by the C4-hydroxyl group, more favorable. The reaction involves the condensation of an aldehyde, a secondary amine, and the active hydrogen-containing indole. nih.govbohrium.com
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govnih.gov The Vilsmeier reagent, a chloromethyliminium salt, is the active electrophile. google.com For 3-substituted indoles, formylation can occur at the C2 position. However, in the context of this compound, the directing effect of the C4-hydroxyl group would likely lead to formylation at the C5 or C7 position.
Halogenation: The halogenation of indoles is a facile process. With the C3 position blocked, and the C4-hydroxyl group activating the benzene (B151609) ring, halogenation of this compound is expected to occur preferentially at the C5 and C7 positions.
Nitration: The nitration of indoles can be complex due to the sensitivity of the indole ring to strong acids. However, under controlled conditions, nitration of 3-substituted indoles has been achieved. For this compound, the C4-hydroxyl group would direct the nitro group to the C5 and C7 positions. google.com
The following table summarizes the predicted regioselectivity of electrophilic aromatic substitution on this compound:
| Reaction | Reagents | Predicted Major Product(s) |
| Mannich Reaction | CH₂O, R₂NH | 5- or 7-Aminomethyl-3-ethylindol-4-ol |
| Vilsmeier-Haack | POCl₃, DMF | 5- or 7-Formyl-3-ethylindol-4-ol |
| Bromination | Br₂ | 5- and/or 7-Bromo-3-ethylindol-4-ol |
| Nitration | HNO₃, H₂SO₄ | 5- and/or 7-Nitro-3-ethylindol-4-ol |
Directed C–H Activation and Remote Functionalization Studies
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C–H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.gov In the context of indole derivatives, directing groups are often employed to control the regioselectivity of C–H functionalization.
For this compound, the C4-hydroxyl group can potentially serve as a directing group. Palladium-catalyzed C–H olefination has been reported to be directed by a hydroxyl group, suggesting that functionalization at the C5 position of this compound could be achieved through this strategy. maps.org
Furthermore, remote C–H activation, where functionalization occurs at a position distant from the directing group, has been demonstrated for indole scaffolds. For instance, ruthenium-catalyzed C6-selective C–H alkylation of pyrimidinyl-indole derivatives has been achieved via a C2-cyclometalation/σ-activation pathway, with an ancillary directing group at the C3 position proving crucial for reactivity. bohrium.comnih.gov While the ethyl group at the C3 position of this compound is not a classical directing group, the principles of remote functionalization could potentially be applied by introducing a suitable directing group at the indole nitrogen.
Palladium-catalyzed C–H arylations of free (NH) indoles with carbonyl directing groups at the C3-position have been shown to favor C4-arylation. nih.govchemicalbook.com This highlights the ability to functionalize the benzene portion of the indole ring through directed C–H activation.
The following table summarizes selected examples of directed C–H functionalization on indole scaffolds, which provide a basis for predicting the reactivity of this compound.
| Catalyst | Directing Group | Position Functionalized | Type of Functionalization | Reference |
| Ru | Pyrimidinyl (on N) | C6 | Alkylation | bohrium.comnih.gov |
| Pd | Carbonyl (at C3) | C4 | Arylation | nih.govchemicalbook.com |
| Pd | Hydroxyl | ortho to OH | Olefination | maps.org |
| Ru | Carboxylic acid (at C5) | C4 and C6 | Various | nih.gov |
Redox Chemistry and Transformation Pathways
Hydrogenolysis and Other Reductive Transformations
The reduction of the indole ring system in this compound can proceed via two main pathways: hydrogenation of the pyrrole (B145914) ring to yield an indoline (B122111), or hydrogenolysis of the C4-hydroxyl group.
Catalytic Hydrogenation: The catalytic hydrogenation of indoles to indolines is a well-established transformation, though it can present challenges due to the aromatic stability of the indole nucleus and potential catalyst poisoning by the basic indoline product. nih.gov A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this purpose. The reaction is often carried out under acidic conditions to protonate the indole at the C3 position, which disrupts the aromaticity and facilitates reduction. nih.gov Given that 1-benzyloxycarbonyl-4-hydroxyindole can be hydrogenated to 4-hydroxyindole (B18505), it is expected that the C4-hydroxyl group in this compound would be stable under typical catalytic hydrogenation conditions, leading to the formation of 3-ethylindolin-4-ol. chemicalbook.com
Hydrogenolysis of the C4-Hydroxyl Group: The reductive cleavage of the C-O bond of the C4-hydroxyl group (hydrogenolysis) is a more challenging transformation. Phenolic hydroxyl groups are generally resistant to hydrogenolysis and require harsh reaction conditions or specialized catalysts. While methods for the reductive dehydroxylation of certain compounds exist, nih.gov the direct hydrogenolysis of the C4-hydroxyl group in this compound is not expected to be a facile process under standard catalytic hydrogenation conditions. It is more likely that the pyrrole ring would be reduced preferentially.
The following table presents various catalytic systems used for the hydrogenation of indoles:
| Catalyst | Co-catalyst/Solvent | Product | Reference |
| Pt/C | p-toluenesulfonic acid, Water | Indoline | nih.govbohrium.com |
| Rh complexes | - | N-protected Indoline | nih.gov |
| Ru complexes | - | N-protected Indoline | nih.gov |
| Ir complexes | - | N-protected Indoline | nih.gov |
Oxidation Reactions of Indole and Hydroxyl Moieties
The electron-rich nature of the indole ring and the presence of a hydroxyl group make this compound susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidant used and the reaction conditions.
Oxidation of the Indole Ring: The pyrrole ring of the indole nucleus is particularly prone to oxidation. Depending on the oxidant, various products can be formed, including oxindoles, isatins, or ring-opened products. The C2 and C3 positions are the most common sites of initial oxidation. In this compound, the C3 position is substituted, which may influence the oxidation pathway.
Oxidation of the Hydroxyl Moiety: The phenolic hydroxyl group at the C4 position can be oxidized to a quinone-like species. This transformation is common for phenols and hydroquinones and can be effected by a variety of oxidizing agents. The resulting quinone system would be highly reactive and could undergo further transformations, such as polymerization or reaction with other nucleophiles present in the reaction mixture.
It is also conceivable that oxidation could lead to coupling reactions, forming dimeric or polymeric structures. The specific products of the oxidation of this compound would need to be determined experimentally, as the interplay between the oxidation of the indole ring and the hydroxyl group could lead to complex product mixtures.
Investigations into Anomalous Reactions and Side Product Formation
The reactivity of indoles can sometimes deviate from expected pathways, leading to the formation of anomalous products. These unexpected reactions are often influenced by the specific substitution pattern of the indole and the reaction conditions employed.
In the case of this compound, the presence of both an alkyl group at the C3 position and a hydroxyl group at the C4 position could give rise to unique reactivity. For instance, under acidic conditions, protonation of the C4-hydroxyl group followed by elimination of water could potentially lead to the formation of a carbocationic intermediate. This intermediate could then undergo rearrangement or react with nucleophiles to form unexpected products.
Dimerization or polymerization can also be a significant side reaction, particularly under strongly acidic or oxidative conditions. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack by another protonated or oxidized indole molecule.
Furthermore, in reactions involving metal catalysts, unexpected C-C or C-N bond cleavages or rearrangements can occur. The specific nature of any anomalous reactions or side products for this compound would be highly dependent on the specific reagents and conditions used and would require careful experimental investigation and characterization.
Reaction Mechanisms of Cascade and Tandem Processes in Indole Synthesis
While this article focuses on the reactivity of this compound, understanding the mechanisms of its synthesis is crucial for accessing this and related scaffolds. Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the synthesis of complex molecules like substituted indoles.
The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and aldehydes or ketones. The mechanism involves an acid-catalyzed cyclization via a nih.govnih.gov-sigmatropic rearrangement of an enamine intermediate. This method could potentially be adapted for the synthesis of this compound, for example, by using a suitably substituted phenylhydrazine (B124118) and butanal.
More contemporary methods for indole synthesis often involve transition-metal-catalyzed cascade reactions. For example, palladium-catalyzed processes that involve a sequence of C-N and C-C bond formations are widely used. These reactions often proceed through mechanisms involving oxidative addition, migratory insertion, and reductive elimination steps.
Another powerful approach involves intramolecular cyclization reactions. For instance, a starting material containing both an aniline (B41778) and an alkyne moiety can undergo a metal-catalyzed cyclization to form the indole ring. The specific mechanism would depend on the catalyst and the nature of the starting materials.
The development of cascade and tandem reactions for the synthesis of highly substituted indoles like this compound is an active area of research, with the goal of achieving high levels of efficiency and regioselectivity.
Advanced Spectroscopic and Structural Characterization Methods in 3 Ethylindol 4 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For a molecule like 3-Ethylindol-4-ol, a combination of high-resolution solution-state, solid-state, and multi-dimensional NMR techniques, along with isotopic labeling, provides a complete picture of its structure and dynamics.
High-resolution solution-state NMR spectroscopy is fundamental for determining the precise chemical structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on the indole (B1671886) ring, the protons of the ethyl group at the C3 position, the hydroxyl proton, and the N-H proton of the indole ring. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the alkyl substituent. The coupling patterns (multiplicity) and coupling constants (J) reveal the connectivity of adjacent protons, allowing for the unambiguous assignment of each signal. For instance, the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn would appear as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are particularly informative about the substituent effects. The presence of the hydroxyl group at C4 and the ethyl group at C3 significantly influences the shielding and deshielding of the aromatic carbons.
Conformational Analysis: The conformation of the ethyl group relative to the indole ring can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the ethyl substituent.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 8.5 | - |
| C2-H | 6.8 - 7.2 | - |
| C2 | - | 120 - 125 |
| C3 | - | 110 - 115 |
| C3-CH₂ | 2.6 - 2.8 | 18 - 22 |
| C3-CH₃ | 1.2 - 1.4 | 13 - 16 |
| C4-OH | 4.5 - 5.5 | - |
| C4 | - | 145 - 150 |
| C5-H | 6.5 - 6.8 | - |
| C5 | - | 105 - 110 |
| C6-H | 6.9 - 7.2 | - |
| C6 | - | 120 - 125 |
| C7-H | 6.8 - 7.1 | - |
| C7 | - | 110 - 115 |
| C3a | - | 125 - 130 |
| C7a | - | 135 - 140 |
While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (SSNMR) offers insights into the structure and behavior of this compound in its crystalline or amorphous solid forms. SSNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing information on the local environment of carbon and nitrogen atoms within the crystal lattice.
To definitively establish the intricate network of atomic connections within this compound, multi-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would connect the signals of the methylene and methyl protons of the ethyl group, as well as adjacent aromatic protons on the benzene (B151609) portion of the indole ring, confirming their connectivity. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. For this compound, an HSQC spectrum would show a correlation peak for each C-H bond, for example, connecting the proton signal of C2-H to the carbon signal of C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds. nih.govresearchgate.netresearchgate.net HMBC data would be instrumental in piecing together the entire molecular framework. For instance, correlations would be expected from the methylene protons of the ethyl group to carbons C2 and C3a of the indole ring, and from the N-H proton to carbons C2, C3a, and C7a. researchgate.net
Isotopic labeling, the selective replacement of an atom with its isotope (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. nih.govwikipedia.org In the context of this compound research, isotopic labeling can be used to:
Confirm assignments in complex NMR spectra: By selectively enriching a specific position with ¹³C or ¹⁵N, the corresponding signals in the NMR spectra can be unequivocally identified.
Probe reaction mechanisms: By synthesizing this compound from isotopically labeled precursors, the fate of specific atoms during the synthesis can be traced, providing detailed mechanistic information. nih.gov For example, using a ¹³C-labeled ethylating agent would allow for the direct observation of the ethyl group's introduction onto the indole ring.
Investigate intermolecular interactions: Deuterium labeling of the O-H or N-H groups can be used to study hydrogen bonding dynamics.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of chemical bonds.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its specific functional groups.
O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with its broadness indicating the presence of hydrogen bonding. The N-H stretching vibration of the indole ring would also appear in this region, typically as a sharper peak around 3400 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations from the indole ring would give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibration of the phenolic hydroxyl group would be expected in the 1200-1300 cm⁻¹ range.
Hydrogen Bonding Analysis: FT-IR is particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonds involving the hydroxyl and N-H groups of this compound would lead to a broadening and a shift to lower frequencies (red shift) of the corresponding O-H and N-H stretching bands. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
Note: The following data are predicted values based on characteristic infrared absorption frequencies for the functional groups present in this compound. Actual experimental values may vary based on the sample's physical state and intermolecular interactions.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrogen Bonded) | 3200 - 3500 | Strong, Broad |
| N-H Stretch | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
Raman Spectroscopy for Molecular Vibrations and Structural Features
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations and structural features of a compound. In the context of this compound, Raman spectroscopy can elucidate the vibrational modes associated with the indole ring system, as well as the ethyl and hydroxyl substituents. The analysis of the Raman spectrum of indole and its derivatives, such as 3-methylindole (B30407) and tryptophan, provides a strong basis for assigning the vibrational modes of this compound. nih.gov
The Raman spectrum of an indole derivative is characterized by several distinct bands corresponding to specific molecular motions. nih.govresearchgate.net Aromatic C-H stretching vibrations typically appear in the 3000–3200 cm⁻¹ region. researchgate.net The N-H stretching vibration of the pyrrole (B145914) ring is also a prominent feature, usually observed as a sharp peak in the 3300-3500 cm⁻¹ range. researchgate.net The indole ring itself exhibits characteristic "ring breathing" modes and other skeletal vibrations at lower frequencies, which are sensitive to substitution. researchgate.net For instance, studies on indole and 3-methylindole have identified key Raman bands that serve as markers for the indole moiety. nih.gov
The introduction of an ethyl group at the C3 position and a hydroxyl group at the C4 position on the indole ring of this compound is expected to introduce new vibrational modes and shift existing ones. The ethyl group will contribute C-H stretching and bending vibrations. The O-H stretching and bending modes from the hydroxyl group will also be present, although their positions can be sensitive to hydrogen bonding. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental measurements to achieve a more precise assignment of the observed Raman bands to specific vibrational normal modes. nih.govresearchgate.net By comparing the experimental spectrum of this compound with theoretically predicted spectra and data from related indole compounds, a comprehensive vibrational assignment can be achieved. nih.gov
Below is a table summarizing characteristic Raman bands observed for indole and related compounds, which can be used to interpret the spectrum of this compound.
Table 1. Characteristic Raman Bands for Indole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the nitrogen-hydrogen bond in the pyrrole ring. researchgate.net |
| Aromatic C-H Stretch | 3000 - 3200 | Stretching of the carbon-hydrogen bonds on the benzene and pyrrole rings. researchgate.net |
| Ring Skeletal Vibrations | 1400 - 1600 | In-plane stretching and bending vibrations of the indole ring structure. researchgate.net |
| "Fermi Doublet" | 1340 - 1365 | A characteristic pair of bands in many indoles, resulting from Fermi resonance. nih.gov |
| Ring Breathing Modes | 750 - 900 | Collective, symmetric expansion and contraction of the indole ring. |
Advanced In Situ and Operando Vibrational Spectroscopy for Reaction Monitoring
Understanding the formation and subsequent reactions of this compound at a molecular level requires techniques that can monitor the chemical transformations as they occur. Advanced in situ and operando vibrational spectroscopies, such as Raman and FTIR, are exceptionally well-suited for this purpose. mdpi.com These methods allow for the real-time observation of a reaction mixture under actual process conditions, providing critical insights into reaction mechanisms, kinetics, and the formation of transient intermediates. nih.govosti.gov
The key distinction between these methodologies is that in situ refers to the analysis of a material in its reaction environment, while operando (a term meaning "in working condition") goes a step further by simultaneously measuring the catalytic activity or reaction performance. researchgate.netreddit.com Therefore, an operando experiment on the synthesis of this compound would involve collecting vibrational spectra from the reactor while also quantifying the yield and conversion rate. researchgate.net
By using a reaction cell equipped with optical windows (e.g., a flow reactor or a specialized flask), Raman or IR spectra can be continuously acquired throughout a chemical process. nih.gov This approach enables researchers to:
Track Reactant Consumption and Product Formation: The characteristic vibrational peaks of starting materials would decrease in intensity, while new peaks corresponding to this compound would emerge and grow over time.
Identify Reaction Intermediates: Short-lived or transient species that are crucial to the reaction mechanism may be detected, which is often impossible with traditional offline analysis. osti.gov
Optimize Reaction Conditions: By observing the effect of changing parameters like temperature, pressure, or catalyst concentration on the spectra in real-time, reaction conditions can be rapidly optimized for maximum yield and selectivity.
Elucidate Reaction Mechanisms: The sequence of appearance and disappearance of different spectral features can provide direct evidence for the proposed steps in a reaction pathway. nih.gov
For example, in a potential synthesis of this compound, operando Raman spectroscopy could monitor the specific vibrational modes of the indole ring as substitutions occur, providing a detailed molecular-level picture of the reaction's progress and helping to establish fundamental structure-activity relationships. researchgate.net
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of molecules containing chromophores. The indole ring system in this compound is an excellent chromophore, giving rise to a characteristic absorption spectrum in the UV region. core.ac.ukresearchdata.edu.au The spectrum is primarily defined by two electronic transitions, denoted as the ¹Lₐ and ¹Lₑ transitions, which arise from π → π* excitations within the aromatic system. nih.govpsu.edu
The ¹Lₑ transition typically appears as a structured band at shorter wavelengths (around 260-290 nm), while the ¹Lₐ transition is a broader, more intense band at a slightly shorter wavelength. nih.gov The precise position (λₘₐₓ) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature and position of substituents on the indole ring. nih.gov
For this compound, the presence of the hydroxyl (-OH) and ethyl (-C₂H₅) groups influences the electronic properties of the indole chromophore. The hydroxyl group, being an electron-donating group (EDG) through resonance, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted indole. nih.gov The ethyl group, a weak EDG, would have a more modest effect. The solvent polarity also plays a significant role; polar solvents can interact with the indole N-H group and the hydroxyl substituent, further modifying the energy of the electronic transitions and thus shifting the λₘₐₓ values. core.ac.uk
The table below illustrates the effect of different substituents on the UV absorption maxima of the indole chromophore in ethanol (B145695).
Table 2. UV Absorption Maxima (λₘₐₓ) for Substituted Indoles in Ethanol
| Compound | Substituent(s) | λₘₐₓ (nm) |
|---|---|---|
| Indole | -H | 270, 279, 287 |
| 4-Aminoindole | 4-NH₂ (Strong EDG) | 295 |
| 4-Cyanoindole | 4-CN (EWG) | 299 |
| 4-Nitroindole | 4-NO₂ (Strong EWG) | 364 |
Data sourced from studies on substituted indoles, illustrating the influence of electron-donating (EDG) and electron-withdrawing (EWG) groups on electronic transitions. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Indole Derivatives and Conformational Studies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that measures the differential absorption of left- and right-circularly polarized light. libretexts.org It is a powerful tool for investigating the structure of optically active, or chiral, molecules. jascoinc.com While this compound itself is achiral, CD spectroscopy becomes an indispensable technique for studying its chiral derivatives or when it is incorporated into a larger chiral system, such as a peptide or a macrocycle. acs.org
The utility of CD spectroscopy lies in its extreme sensitivity to both the absolute configuration and the three-dimensional conformation of a molecule. rsc.orgpsu.edu The CD spectrum of a chiral indole derivative is characterized by Cotton effects, which are positive or negative bands that correspond to the electronic transitions observed in the UV-Vis spectrum (¹Lₐ and ¹Lₑ). acs.org The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the indole chromophore. rsc.org
For flexible chiral molecules, the observed CD spectrum in solution is a Boltzmann-weighted average of the spectra of all populated conformers. researchgate.net This sensitivity to molecular conformation makes CD spectroscopy a valuable tool for:
Determining Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral center can be unambiguously assigned. acs.org
Analyzing Molecular Conformation: The shape and sign of the CD spectrum can provide detailed information about the preferred solution-phase conformation of a flexible molecule. rsc.orgresearchgate.net Changes in the CD spectrum upon varying temperature or solvent can be used to study conformational equilibria.
Studying Intermolecular Interactions: CD can detect chirality induced in an achiral chromophore (like the indole ring) when it is placed in an asymmetric environment, such as when binding to a protein or forming a host-guest complex. jascoinc.compsu.edu
Therefore, if this compound were to be derivatized to create a chiral compound, CD spectroscopy would be the primary method for its stereochemical and conformational analysis. rsc.org
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). pnnl.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can determine the mass of a molecule with an accuracy of 5 parts per million (ppm) or better. utoledo.edu This level of precision is sufficient to determine the unique elemental composition of a molecule from its measured mass. researchgate.net
For this compound, HRMS would be the definitive method to confirm its molecular formula, C₁₀H₁₁NO. The technique involves ionizing the sample, typically using a soft ionization method like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce protonated molecules [M+H]⁺ or other adducts. utoledo.edunih.gov These ions are then analyzed by a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
The experimentally measured exact mass is then compared to the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of its constituent elements. For the [M+H]⁺ ion of this compound, the theoretical exact mass can be calculated as shown in the table below.
Table 3. Theoretical Exact Mass Calculation for this compound ([C₁₀H₁₂NO]⁺)
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 12 | 1.007825 | 12.093900 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Total Theoretical Exact Mass for [M+H]⁺ | 162.091889 |
An HRMS measurement yielding a mass of 162.0919 ± 0.0008 (a 5 ppm error margin) would provide strong evidence for the elemental formula C₁₀H₁₁NO, thereby confirming the identity of this compound. mdpi.com This technique is indispensable in chemical synthesis and natural product research for structure verification. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is an indispensable tool for the unequivocal structural confirmation of this compound. This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) followed by its fragmentation through collision-induced dissociation (CID) to produce a unique spectrum of product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence of the compound's structure. nih.govresearchgate.net
The fragmentation pathways of indole alkaloids are often complex but characterizable, typically involving cleavages of the side chains and ruptures of the heterocyclic ring system. researchgate.netnih.gov For this compound, the primary fragmentation events are predicted to involve the ethyl group at the C3 position and the hydroxyl group on the benzene ring.
Key fragmentation pathways anticipated for this compound include:
Loss of the Ethyl Group: A primary fragmentation would be the cleavage of the C2-C3 bond or, more commonly, the benzylic cleavage of the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃) or ethylene (B1197577) (C₂H₄), leading to a prominent ion.
Ring Cleavage: Subsequent fragmentation events could involve the characteristic cleavage of the indole ring structure, providing further structural confirmation.
Water Loss: The presence of the hydroxyl group may lead to the elimination of a neutral water molecule (H₂O) under certain ionization conditions.
The systematic analysis of these product ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the ethyl group and the position of the hydroxyl group.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Identity |
| 162.08 | 147.06 | 15 (•CH₃) | Loss of methyl radical from ethyl group |
| 162.08 | 134.07 | 28 (C₂H₄) | Loss of ethylene via rearrangement |
| 162.08 | 133.06 | 29 (•C₂H₅) | Loss of ethyl radical |
| 162.08 | 118.06 | 44 (C₂H₄O) | Combined loss of ethylene and oxygen |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are essential for analyzing this compound in various contexts. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for purity assessment and the analysis of complex mixtures. nih.govpsu.edu
GC-MS Analysis: This technique is well-suited for the analysis of volatile and thermally stable compounds. For purity assessment, a sample of this compound is vaporized and separated on a GC column. The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities. The mass spectrometer provides mass spectra for each peak, allowing for the identification of impurities based on their fragmentation patterns and comparison to spectral libraries. nih.gov
LC-MS Analysis: LC-MS is a powerful technique for analyzing non-volatile or thermally labile compounds and is particularly useful for samples in complex matrices, such as biological fluids or reaction mixtures. researchgate.netnih.govresearchgate.net The sample is first separated using high-performance liquid chromatography (HPLC), and the eluent is introduced into the mass spectrometer. This allows for the separation of this compound from other components in the mixture before detection. LC-MS is highly sensitive and selective, making it ideal for quantitative analysis and metabolite identification. nih.gov
Table 2: Illustrative Application of LC-MS in Mixture Analysis
| Retention Time (min) | Detected Ion (m/z) | Proposed Compound Identity | Context |
| 3.5 | 148.07 | Indol-4-ol | Potential synthetic precursor |
| 5.2 | 162.08 | This compound | Target compound |
| 6.8 | 176.09 | Oxidized by-product | Impurity/Degradant |
X-ray Crystallography and Diffraction
X-ray crystallography and diffraction methods provide unparalleled insight into the solid-state structure of this compound, defining the precise arrangement of atoms in the crystal lattice and the nature of intermolecular interactions.
Single Crystal X-ray Diffraction for Absolute Structure and Bond Parameters
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule. mkuniversity.ac.innih.gov By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise coordinates of each atom in the crystal's unit cell can be determined. odu.edumdpi.com
This analysis provides fundamental structural parameters, including:
Bond Lengths: The exact distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond Angles: The angles formed between three connected atoms.
Torsional Angles: The dihedral angles that define the molecule's conformation.
Absolute Stereochemistry: The absolute configuration of chiral centers, if any.
This technique provides the ultimate confirmation of the compound's covalent structure and conformation in the solid state. mdpi.com
Table 3: Representative Bond Parameters Obtainable from SCXRD
| Parameter Type | Atoms Involved | Typical Value (Å or °) |
| Bond Length | C=C (aromatic) | ~1.39 Å |
| Bond Length | C-N (indole) | ~1.37 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Angle | C-N-C (indole) | ~108° |
| Bond Angle | C-C-O (aromatic) | ~120° |
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Polymorphism Analysis
Powder X-ray diffraction (PXRD) is a critical technique for the characterization of bulk crystalline material. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is analyzed. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. creative-biostructure.com
PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in two or more different crystal structures. rigaku.comresearchgate.net Different polymorphs of this compound would exhibit distinct physical properties and produce different PXRD patterns. Therefore, this technique is essential for:
Phase Identification: Confirming the identity of a crystalline solid by comparing its PXRD pattern to a reference.
Purity Analysis: Detecting the presence of unwanted crystalline phases or polymorphs.
Polymorph Screening: Identifying and characterizing different crystalline forms of this compound that may arise under various crystallization conditions.
Supramolecular Structure and Intermolecular Interaction Analysis
Derived from single crystal X-ray diffraction data, the analysis of the supramolecular structure reveals how individual molecules of this compound assemble in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.govresearchgate.net For this compound, the key interactions are expected to be:
Hydrogen Bonding: The indole N-H group and the C4-hydroxyl group are potent hydrogen bond donors and acceptors. These groups are likely to form strong hydrogen bonds (e.g., O-H···N, N-H···O, O-H···O), creating robust networks that dictate the crystal packing.
π-π Stacking: The planar indole ring system can interact with neighboring rings through π-π stacking interactions, further stabilizing the crystal structure.
Understanding these interactions is crucial as they influence the compound's physical properties, such as melting point, solubility, and stability.
Biochemical and Bioorganic Research Investigations of Indole 4 Ol Structural Analogues
Role of Indole (B1671886) Derivatives in Natural Product Biosynthesis Pathways
Indole and its derivatives are fundamental scaffolds in a vast array of natural products, originating from diverse metabolic pathways. Their biosynthesis is often intertwined with the metabolism of the essential amino acid tryptophan.
Integration within Tryptophan Metabolic Pathways and Related Biosynthetic Routes
Tryptophan serves as a crucial precursor for a multitude of bioactive compounds through several major metabolic routes, including the kynurenine (B1673888) and indole pathways. nih.gov While the kynurenine pathway is a primary route for tryptophan degradation in host cells, the indole pathway is significantly influenced by the gut microbiota. nih.govnih.gov Microorganisms in the gut can metabolize tryptophan to produce various indole derivatives, such as indole, indole-3-acetic acid (IAA), and indole-3-propionic acid (IPA). nih.govnih.govbevital.no These microbial metabolites play a role in gut homeostasis, immune modulation, and have been implicated in the progression of various diseases. nih.govbevital.no
The biosynthesis of many complex natural products, including some bis-indole alkaloids with notable biological activities, originates from simpler indole precursors. researchgate.net The structural diversity of these natural products is achieved through various enzymatic modifications of the indole core.
Enzymatic Transformations and Biochemical Catalysis involving Indole Substrates
Enzymes are biological catalysts that accelerate biochemical reactions by lowering the activation energy. wou.edu In the context of indole metabolism, enzymes play a pivotal role in transforming the basic indole scaffold into a wide array of functionalized molecules. Common enzymatic reactions include hydroxylation, alkylation, and glycosylation, which contribute to the vast chemical diversity of indole-containing natural products.
One key aspect of enzymatic catalysis is the precise positioning of the substrate within the enzyme's active site. nih.gov This "lock-and-key" or "induced fit" model ensures that the reaction occurs with high specificity and efficiency. nih.gov For instance, in the biosynthesis of many alkaloids, enzymes guide the cyclization and rearrangement of tryptophan-derived intermediates.
Computational studies have been employed to understand the stabilization of reactive intermediates, such as carbocations, within enzyme active sites. nih.gov For example, research on the enzyme CotB2, which catalyzes a cyclization reaction, has suggested that a tryptophan residue (W186) may stabilize a carbocation intermediate through cation-π interactions. nih.govacs.org In these studies, 3-ethylindole was used as a surrogate for tryptophan to model these interactions computationally. nih.govacs.org
Molecular Interaction Studies with Biological Targets
The biological effects of indole derivatives are mediated by their interactions with specific molecular targets, such as receptors and enzymes. Understanding these interactions at a molecular level is crucial for the design of new therapeutic agents and biochemical tools.
Ligand Design and Binding Hypothesis for Receptor Studies (mechanistic, non-clinical focus)
A binding hypothesis proposes a specific mode of interaction between a ligand (e.g., an indole derivative) and its receptor. optibrium.com This hypothesis is often based on the three-dimensional structures of the ligand and the receptor, and it can be refined using computational modeling and experimental data from techniques like site-directed mutagenesis. optibrium.comcapes.gov.brnih.gov The goal is to understand the key molecular features responsible for binding affinity and selectivity.
For G protein-coupled receptors (GPCRs), which are common targets for drugs, a "three-site" binding hypothesis has been proposed for monoamine receptors. capes.gov.br This model suggests the existence of three distinct binding regions within the receptor, which can be exploited for the modular design of new ligands. capes.gov.br Computational docking studies are frequently used to predict the binding poses of ligands within a receptor's binding site and to estimate their binding affinities. nih.gov These studies can help in the rational design of novel compounds with improved properties.
Investigation of Indole-Derived Scaffolds as Probes for Biochemical Processes
Chemical probes are small molecules used to study biological systems. nih.govnih.gov An ideal chemical probe should be potent, selective, and have well-characterized a mechanism of action. nih.gov Indole derivatives, due to their diverse biological activities and amenability to chemical modification, are attractive scaffolds for the development of chemical probes. mdpi.com
These probes can be used to investigate the function of specific proteins or pathways in cells and organisms. nih.govmdpi.com For example, an indole-based inhibitor of a particular enzyme can be used to study the consequences of blocking that enzyme's activity. The development of such probes often involves an iterative process of chemical synthesis and biological evaluation to optimize their properties. mdpi.com The Chemical Probes Portal is a resource that provides expert reviews and guidance on the selection and use of chemical probes. chemicalprobes.org
Mechanistic Elucidation of Bioactivity at the Molecular Level
Understanding the precise molecular mechanisms by which indole derivatives exert their biological effects is a key area of research. This involves identifying the direct molecular targets and elucidating the downstream signaling pathways that are modulated.
Studies have shown that the antioxidant properties of some indole derivatives are due to their ability to scavenge free radicals. researchgate.net The mechanism can involve the transfer of a hydrogen atom from the indolic NH group or a single electron transfer followed by a proton transfer. researchgate.net The presence of substituents on the indole ring can significantly influence this activity. researchgate.net
Computational studies, such as those using density functional theory (DFT), can provide insights into the electronic properties of indole derivatives and help to explain their reactivity and biological activity. researchgate.net For example, calculations of HOMO-LUMO energy gaps and bond dissociation enthalpies can be correlated with antioxidant properties. researchgate.net
Furthermore, research into the stabilization of biochemical carbocations by tryptophan residues in enzymes highlights a specific molecular mechanism of interaction. nih.govacs.org Using 3-ethylindole as a model, computational analysis has provided estimates of the stabilization energy afforded by cation-π complexation, offering a deeper understanding of enzymatic catalysis. nih.govacs.org
Structure-Activity Relationship (SAR) at a Molecular Interaction Level (e.g., enzyme inhibition mechanisms, protein binding without clinical outcomes)
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitutions on the indole ring dictate the molecule's interaction with biological targets, leading to a wide range of pharmacological profiles. Structure-Activity Relationship (SAR) studies are crucial for understanding how these substitutions influence molecular interactions, such as enzyme inhibition and protein binding.
Enzyme Inhibition Mechanisms
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. labster.com They are fundamental tools for drug development and for studying biochemical pathways. labster.com Inhibition can be reversible or irreversible. libretexts.org Reversible inhibitors, which associate and dissociate from the enzyme, are typically classified into three main types:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgsci-hub.se
Noncompetitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and causes a conformational change that reduces the enzyme's efficiency. In true noncompetitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. sci-hub.sebgc.ac.in
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, locking the substrate in the active site and preventing the release of products. labster.comsci-hub.se
While specific enzyme inhibition studies on 3-Ethylindol-4-ol are not extensively documented, research on related indole derivatives provides significant SAR insights. For example, various 3-substituted indole derivatives have been synthesized and evaluated for inhibitory activity against enzymes like c-Src kinase, a tyrosine kinase involved in cell growth and differentiation. chapman.educhapman.edu In one study, 3-substituted indoles with an unsubstituted phenyl or a 3-nitrophenyl group showed inhibitory activity against c-Src kinase with IC50 values of 50.6 μM and 58.3 μM, respectively. chapman.edu This suggests that the nature of the substituent at the 3-position is a key determinant of inhibitory potential.
Furthermore, studies on other hydroxyindole derivatives have revealed potent inhibitory activities. For instance, 4-hydroxyindole (B18505) (4HI) was identified as a potent inhibitor of amyloid-beta (Aβ) peptide aggregation, a process central to Alzheimer's disease. nih.gov This inhibition is thought to occur through specific recognition processes that prevent the ordered growth of the amyloid fibril chain. nih.gov The effectiveness of 4-hydroxyindole in this context highlights the importance of the hydroxyl group's position on the indole ring for mediating specific protein-protein interactions. nih.gov
Protein Binding
The ability of a molecule to bind to a protein target is fundamental to its biological activity. This binding is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and cation-π interactions. The indole ring of tryptophan is a well-known participant in cation-π interactions, which are crucial for stabilizing protein structure and mediating molecular recognition.
A computational study by Spencer and Ditchfield investigated the stabilization of a biochemical carbocation by the indole ring of tryptophan, using 3-ethylindole as a surrogate. acs.org This research provides valuable insight into the potential protein binding capabilities of this compound, focusing on the interactions of the 3-ethylindole core. The study evaluated the π-complexation between 3-ethylindole and a t-butyl cation, which serves as a model for carbocation intermediates that form during enzyme-catalyzed reactions, such as those in terpene biosynthesis. acs.org
The researchers computationally located equilibrium π and σ complexes of 3-ethylindole with the t-butyl cation. acs.org Their findings indicated that the presence of the 3-ethyl group enhances the binding energy compared to an unsubstituted indole. acs.org Specifically, π complexes at positions C3a and C7a of 3-ethylindole were found to have binding energies of -23.2 and -22.6 kcal/mol, respectively, representing an enhancement of 1.2 and 1.6 kcal/mol over indole alone. acs.org The study also identified equilibrium π complexes involving positions C4 and C7 of the 3-ethylindole ring. acs.org This work underscores the capacity of the 3-ethylindole structure to engage in significant stabilizing interactions with positively charged species within a protein's active site. acs.org
| Complex Type | Binding Partners | Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| π Complex at C3a | 3-Ethylindole + t-butyl cation | -23.2 | Binding is enhanced by 1.2 kcal/mol compared to unsubstituted indole. acs.org |
| π Complex at C7a | 3-Ethylindole + t-butyl cation | -22.6 | Binding is enhanced by 1.6 kcal/mol compared to unsubstituted indole. acs.org |
| Transition State | Connecting C3a and C7a complexes | -21.3 | Represents the energy barrier for the cation moving across the indole face. acs.org |
| π Complex at C4 | 3-Ethylindole + t-butyl cation | -17.7 | Demonstrates that multiple faces of the indole ring can participate in binding. acs.org |
Interactions with Cellular Components and Biochemical Pathways
The interaction of small molecules with cellular components and their subsequent influence on biochemical pathways are the cornerstones of pharmacology. The indole nucleus is a common feature in molecules that interact with a variety of cellular systems, owing to its structural similarity to endogenous signaling molecules like serotonin (B10506) and tryptophan.
Interactions with Cellular Components
The specific functional groups on the indole ring, such as the hydroxyl group at position 4 and the ethyl group at position 3 of this compound, are predicted to mediate its interactions with cellular macromolecules like proteins and membranes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating binding to protein active sites or receptor pockets.
Research on structurally related compounds provides evidence for these interactions. As mentioned previously, 4-hydroxyindole (4HI) has been shown to be a potent inhibitor of amyloid fibril formation. nih.gov It completely abrogated the formation of aggregated structures by the Aβ peptide and also neutralized the cytotoxic activity of these aggregates toward cultured PC12 cells. nih.gov This suggests a direct interaction with the Aβ peptide, a key cellular component in the pathology of Alzheimer's disease. The study points to indole derivatives as a promising platform for developing inhibitors of fibrillization. nih.gov
Interactions with Biochemical Pathways
Biochemical pathways are series of interconnected chemical reactions, catalyzed by specific enzymes, that are essential for maintaining cellular homeostasis. oldbluewater.com Small molecules can modulate these pathways by acting as inhibitors or activators of key enzymes. labster.com
While the specific effects of this compound on biochemical pathways have not been detailed, the activities of its analogues suggest potential areas of influence. The 4-hydroxyindole structure is characteristic of tryptamines that interact with neurotransmitter systems. capes.gov.br For instance, 4-hydroxylated N,N-dimethyltryptamines (psilocin and its analogues) are known to interact with serotonin receptors, thereby affecting serotonergic pathways. capes.gov.br The action pattern of these 4-substituted tryptamines is qualitatively similar to that of lysergic acid diethylamide (LSD), which includes 5-HT antagonism. capes.gov.br
Furthermore, the inhibition of enzymes like c-Src kinase by 3-substituted indoles points to a potential role in modulating signal transduction pathways that control cell growth, differentiation, and survival. chapman.educhapman.edu The Src family of kinases are critical nodes in multiple signaling cascades, and their upregulation is observed in several cancers. chapman.edu Inhibition of these kinases can interfere with cancer cell invasion and metastasis. chapman.edu Similarly, the ability of certain indole derivatives to inhibit cholinesterases suggests an impact on cholinergic signaling pathways, which are crucial for neurotransmission. nih.gov
| Indole Analogue | Biological Target/Process | Observed Effect | Potential Pathway Implication |
|---|---|---|---|
| 4-Hydroxyindole (4HI) | Aβ Peptide Aggregation | Potent inhibition of fibril formation and cytotoxicity. nih.gov | Amyloidogenic pathway |
| 3-Hydroxyindole (3HI) | Aβ Peptide Aggregation | Inhibition of fibril formation. nih.gov | Amyloidogenic pathway |
| Indole-3-carbinol (I3C) | Aβ Peptide Aggregation | Inhibition of fibril formation. nih.gov | Amyloidogenic pathway |
| 3-(phenyl)-indole derivative (4d) | c-Src Kinase | Inhibition with IC50 of 50.6 μM. chapman.edu | Cell growth/proliferation signaling |
| 3-(3-nitrophenyl)-indole derivative (4l) | c-Src Kinase | Inhibition with IC50 of 58.3 μM. chapman.edu | Cell growth/proliferation signaling |
| 4-Hydroxylated N,N-dimethyltryptamines | 5-HT Receptors | Antagonistic activity. capes.gov.br | Serotonergic neurotransmission |
Emerging Trends and Future Research Directions for 3 Ethylindol 4 Ol Chemistry
Development of Advanced Catalytic Systems for Sustainable Synthesis
The synthesis of indole (B1671886) derivatives, including 3-ethylindol-4-ol, is a cornerstone of organic chemistry. researchgate.net However, traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and complex purification procedures, which are both environmentally damaging and economically inefficient. researchgate.netrsc.org The drive towards "green chemistry" has spurred the development of advanced catalytic systems that offer more sustainable and efficient routes to these valuable compounds. rsc.orgmdpi.com
Recent advances have focused on the use of various catalytic methodologies to improve reaction efficiency, selectivity, and sustainability. nih.gov These include base-catalyzed methods, which utilize simple and accessible catalysts to promote key reactions in the formation of 3-substituted indoles. nih.gov Additionally, the use of ionic liquids as both solvents and catalysts has gained significant attention for providing green and highly selective reaction conditions, often at mild temperatures and without the need for toxic solvents. nih.gov The development of heterogeneous catalysts, such as alkaline-functionalized chitosan, offers further advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. nih.gov
Table 1: Comparison of Catalytic Systems for Indole Synthesis
| Catalytic System | Advantages | Disadvantages |
| Homogeneous Catalysis | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recycling. |
| Heterogeneous Catalysis | Easy separation and recycling, enhanced stability. | Lower activity and selectivity compared to homogeneous catalysts. |
| Biocatalysis | High enantioselectivity, mild and environmentally friendly conditions. | Limited substrate scope, potential for enzyme denaturation. |
| Photocatalysis | Use of light as a renewable energy source, unique reaction pathways. | Often requires specialized equipment, potential for side reactions. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry, and the study of this compound is no exception. eurekalert.orgresearchgate.netresearchgate.net These powerful computational tools can analyze vast datasets of chemical reactions and molecular structures to predict reaction outcomes, optimize reaction conditions, and even design novel compounds with desired properties. eurekalert.orgbeilstein-journals.org
In the context of this compound synthesis, ML algorithms can be trained on existing reaction data to predict the optimal catalyst, solvent, and temperature for a given transformation, thereby accelerating the development of new and more efficient synthetic routes. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required, saving time, resources, and minimizing waste. nih.gov
Beyond reaction optimization, AI is also being used for de novo drug design, where algorithms generate novel molecular structures with the potential for specific biological activities. mdpi.com By learning the complex relationships between chemical structure and biological function, AI can propose new derivatives of this compound that are optimized for a particular therapeutic target. mdpi.com This approach has the potential to dramatically accelerate the drug discovery process, leading to the development of new medicines for a wide range of diseases. mdpi.com
The future of AI in this compound chemistry will likely involve the development of more sophisticated and integrated platforms that combine reaction prediction, automated synthesis, and biological testing. These "self-driving laboratories" could autonomously design, synthesize, and evaluate new compounds, leading to an unprecedented rate of discovery in medicinal chemistry and materials science.
Exploration of Novel Supramolecular Assemblies and Material Science Applications
Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, offers a powerful approach for creating novel materials with unique properties. numberanalytics.com The indole ring of this compound, with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an excellent building block for the construction of supramolecular assemblies. nih.gov
Researchers are exploring the self-assembly of this compound derivatives into a variety of nanostructures, such as nanofibers, nanotubes, and vesicles. nih.govrsc.org These materials have potential applications in areas such as drug delivery, where the nanostructure can encapsulate a therapeutic agent and release it at a specific target site. nih.gov The stimuli-responsive nature of some supramolecular assemblies, which can change their structure in response to changes in pH, temperature, or light, makes them particularly attractive for this purpose. nih.gov
In addition to biomedical applications, supramolecular materials derived from this compound are also being investigated for their potential use in electronics and photonics. numberanalytics.com The ordered arrangement of molecules in a supramolecular assembly can lead to unique optical and electronic properties, such as enhanced fluorescence or charge transport. nih.gov These properties could be harnessed for the development of new sensors, displays, and solar cells. numberanalytics.com
The future of this field will involve the design of increasingly complex and functional supramolecular systems. This will require a deeper understanding of the principles governing self-assembly and the development of new molecular building blocks with tailored properties. The combination of supramolecular chemistry with other fields, such as polymer chemistry and nanotechnology, will likely lead to the creation of hybrid materials with unprecedented capabilities.
Design of Next-Generation Biochemical Probes and Molecular Tools
The unique chemical and photophysical properties of the indole scaffold have long been exploited in the design of biochemical probes and molecular tools. These are molecules that can be used to study biological processes in living cells and organisms. The development of new probes based on the this compound structure is an active area of research.
One promising application is in the development of fluorescent probes for bioimaging. By attaching a fluorophore to the this compound scaffold, researchers can create molecules that light up when they bind to a specific biological target, such as a protein or a nucleic acid. This allows for the visualization of these molecules in their native environment, providing valuable insights into their function and dynamics.
Another important area is the design of affinity-based probes for target identification and validation. These probes are designed to bind tightly and specifically to a particular protein, allowing for its isolation and identification. This is a crucial step in the drug discovery process, as it helps to confirm that a potential drug is interacting with its intended target.
The future of biochemical probes based on this compound will likely involve the development of "smart" probes that can be activated by specific cellular events, such as a change in pH or the presence of a particular enzyme. These probes would provide even greater specificity and sensitivity, allowing for the study of biological processes with unprecedented detail. Furthermore, the integration of computational design and high-throughput screening will accelerate the discovery of new and improved molecular tools for a wide range of biological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
